Product packaging for GNE-555(Cat. No.:)

GNE-555

Cat. No.: B1194567
M. Wt: 478.59
InChI Key: NHJAMHLWORQRFH-XWFZLUIHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of mTOR Inhibition Strategies in Preclinical Oncology Research

The strategy for inhibiting mTOR in cancer has evolved significantly over time. Initial efforts centered on rapamycin (B549165) and its analogs, known as "rapalogs". researchgate.net These first-generation inhibitors function by forming a complex with the FKBP12 protein, which then binds to and allosterically inhibits mTOR complex 1 (mTORC1). nih.gov While showing efficacy in certain cancer types, the clinical utility of rapalogs has been limited. portlandpress.comacs.org This is partly due to their incomplete inhibition of mTORC1 and their inability to directly inhibit the second mTOR complex, mTORC2. aacrjournals.orgpnas.org This limitation can lead to feedback activation of other survival pathways, such as the PI3K/Akt pathway, mitigating the intended anti-tumor effect. nih.govresearchgate.net

These shortcomings prompted the development of a second generation of mTOR inhibitors: the ATP-competitive mTOR kinase inhibitors (TKIs). nih.gov Unlike rapalogs, these agents target the mTOR kinase domain directly, inhibiting the catalytic activity of both mTORC1 and mTORC2. nih.govresearchgate.net This dual inhibition is considered a mechanistic advantage, as it leads to a more comprehensive shutdown of mTOR signaling and can minimize the feedback activation of pro-survival pathways. nih.govresearchgate.net

The quest for even greater precision and improved pharmacological profiles has led to the development of third-generation mTOR inhibitors. These include newer dual mTORC1/mTORC2 inhibitors and even dual PI3K/mTOR inhibitors, designed to counteract resistance mechanisms and enhance anti-tumor activity by targeting multiple points in the signaling cascade. acs.org

Positioning of GNE-555 within Novel Therapeutic Agent Development Paradigms

This compound is positioned within the second generation of mTOR inhibitors, specifically as a potent and selective ATP-competitive inhibitor of both mTORC1 and mTORC2. researchgate.netpatsnap.com Its development was driven by the need to overcome the limitations of earlier compounds. For instance, this compound was developed through the optimization of a lead compound, GDC-0349, with the goal of reducing undesirable off-target effects, such as the time-dependent inhibition of cytochrome P450 3A4 (CYP3A4), a common issue in drug metabolism. researchgate.net

The design of this compound reflects a paradigm of rational drug design, where specific molecular modifications are made to enhance potency, selectivity, and metabolic stability. mdpi.compatsnap.com This approach aims to create a therapeutic agent with a more favorable profile for potential clinical development. This compound is characterized as a highly potent, selective, and metabolically stable mTOR inhibitor. mdpi.comresearchgate.net

Rationale for Investigating this compound as a Selective mTOR Inhibitor

The primary rationale for investigating this compound stems from its identity as a potent and selective dual mTORC1/mTORC2 inhibitor. researchgate.netsci-hub.se The ability to inhibit both complexes is believed to offer a more profound and durable anti-proliferative effect compared to mTORC1-selective inhibitors. researchgate.net By blocking mTORC2, this compound can prevent the activation of Akt, a key downstream effector that promotes cell survival, thereby circumventing a common resistance mechanism to rapalogs. nih.govportlandpress.com

Furthermore, the development of this compound was a direct effort to create an mTOR inhibitor with improved drug-like properties. mdpi.com Key goals in its design were to enhance aqueous solubility, improve oral absorption, and decrease the rate of drug clearance. patsnap.com These characteristics are crucial for a compound to be considered for further preclinical and potential clinical investigation. The optimization that led to this compound resulted in a compound with weakened time-dependent inhibition of CYP3A4, suggesting a better metabolic profile. mdpi.comnih.gov

The investigation of this compound is therefore driven by the hypothesis that its potent and selective dual inhibition of mTORC1 and mTORC2, combined with its optimized physicochemical and metabolic properties, could translate into significant efficacy in preclinical cancer models.

Interactive Data Tables

Table 1: Comparison of mTOR Inhibitor Generations

GenerationMechanism of ActionKey CharacteristicsExample Compounds
First Allosteric inhibition of mTORC1Partial inhibition of mTORC1, feedback activation of AktRapamycin, Everolimus, Temsirolimus
Second ATP-competitive inhibition of mTOR kinaseDual inhibition of mTORC1 and mTORC2GDC-0349, this compound
Third Dual mTORC1/mTORC2 or PI3K/mTOR inhibitionBroader pathway inhibition to overcome resistanceRapaLinks, BEZ235

Table 2: Profile of this compound

AttributeDescriptionReference
Class Second-generation mTOR inhibitor nih.gov
Mechanism ATP-competitive inhibitor of mTORC1 and mTORC2 researchgate.net
Potency IC50 = 1 nM researchgate.net
Selectivity Highly selective for mTOR mdpi.com
Metabolic Profile Weakened time-dependent inhibition of CYP3A4 mdpi.comnih.gov
Development Goal Improved solubility, oral absorption, and clearance rate patsnap.com

Properties

Molecular Formula

C26H34N6O3

Molecular Weight

478.59

IUPAC Name

1-ethyl-3-(4-((6S,9R)-4-((S)-3-methylmorpholino)-10-(oxetan-3-yl)-6,7,8,9-tetrahydro-5H-6,9-epiminocyclohepta[d]pyrimidin-2-yl)phenyl)urea

InChI

InChI=1S/C26H34N6O3/c1-3-27-26(33)28-18-6-4-17(5-7-18)24-29-23-21(25(30-24)31-10-11-34-13-16(31)2)12-19-8-9-22(23)32(19)20-14-35-15-20/h4-7,16,19-20,22H,3,8-15H2,1-2H3,(H2,27,28,33)/t16-,19-,22+/m0/s1

InChI Key

NHJAMHLWORQRFH-XWFZLUIHSA-N

SMILES

O=C(NC1=CC=C(C2=NC(N3[C@@H](C)COCC3)=C(C[C@]4([H])CC[C@@]5([H])N4C6COC6)C5=N2)C=C1)NCC

Appearance

Solid powder

Purity

>98%

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GNE555;  GNE 555;  GNE-555.

Origin of Product

United States

Mechanistic Investigations of Gne 555 at the Molecular and Cellular Levels

Direct Target Engagement Studies of GNE-555 with mTOR Kinase

Enzymatic Inhibition Kinetics and Potency Characterization

This compound demonstrates potent inhibitory activity against mTOR kinase. It is a selective, metabolically stable mTOR inhibitor with a reported Ki of 1.5 nM and an IC50 of 1 nM. medchemexpress.comresearchgate.net The development of this compound was aimed at improving upon previous mTOR inhibitors by enhancing aqueous solubility, oral absorption, and metabolic stability while reducing clearance and attenuating time-dependent inhibition of cytochrome P450 3A4 (CYP3A4). nih.govpatsnap.com

Kinetic studies of mTOR and its complexes are crucial for understanding the mechanism of inhibitors like this compound. The mTOR kinase domain, when studied in isolation, and the mTORC1 complex exhibit different catalytic efficiencies. nih.gov Steady-state kinetic analyses have revealed that mTORC1 is catalytically less active than the truncated mTOR kinase domain. nih.gov ATP-competitive inhibitors have been shown to completely inhibit both the truncated mTOR and mTORC1. nih.gov

Table 1: Inhibitory Potency of this compound

Parameter Value Reference
Ki 1.5 nM medchemexpress.com
IC50 1 nM researchgate.net

Binding Affinity and Specificity Profiling against mTOR Complexes (e.g., mTORC1, mTORC2)

The mTOR kinase is a central component of two distinct protein complexes: mTORC1 and mTORC2. mdpi.comgenecards.org this compound is a dual inhibitor, targeting both mTORC1 and mTORC2. researchgate.net This dual inhibition is considered therapeutically advantageous over inhibitors that only target mTORC1. researchgate.net

A homology model of mTOR has been used to investigate the binding mode of this compound. researchgate.net This model suggests that the urea (B33335) moiety of this compound forms hydrogen bonds with Asp2195 and Lys2187 in the mTOR kinase domain. researchgate.net The N-ethyl group of the urea moiety is thought to confer selectivity over PI3K, while the morpholine (B109124) oxygen binds to the hinge region of the kinase. researchgate.net A specific methyl group on the morpholine ring occupies a hydrophobic pocket formed by Trp2239, a feature absent in PI3K, further enhancing selectivity. researchgate.net The ethylene (B1197577) bridge in the this compound structure was incorporated to prevent the formation of a potential reactive metabolite. researchgate.net

Downstream Signaling Pathway Modulation by this compound

Analysis of Substrate Phosphorylation (e.g., S6K, 4E-BP1, Akt)

As an mTOR inhibitor, this compound is expected to modulate the phosphorylation of key downstream substrates of both mTORC1 and mTORC2. mTORC1 activation leads to the phosphorylation and activation of p70 S6 kinase (S6K) and the phosphorylation and inactivation of the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), both of which are critical for protein synthesis. frontiersin.orgoaepublish.com Inhibition of mTORC1 by compounds like this compound would therefore be expected to decrease the phosphorylation of S6K and increase the activity of 4E-BP1, leading to a reduction in protein synthesis. frontiersin.orgoaepublish.comjci.org

mTORC2's primary downstream target is the kinase Akt. sdbonline.org mTORC2 phosphorylates Akt at serine 473, which is a crucial step for its full activation. portlandpress.com By inhibiting mTORC2, this compound would be predicted to decrease the phosphorylation of Akt at this site, thereby inhibiting Akt-mediated signaling pathways that are involved in cell survival and proliferation. sdbonline.orgportlandpress.com

Regulation of Cell Cycle Progression and Checkpoint Control

The mTOR pathway is a key regulator of cell cycle progression. nih.gov By controlling protein synthesis and cell growth, mTOR ensures that cells have sufficient mass before committing to division. slideshare.netpnas.org Inhibition of mTOR signaling by this compound can lead to cell cycle arrest. patsnap.com The precise mechanisms involve the complex interplay of cyclins and cyclin-dependent kinases (CDKs) which govern the transitions between different phases of the cell cycle. nih.govslideshare.net By suppressing the synthesis of proteins essential for cell cycle progression, mTOR inhibitors can halt the cell cycle, often at the G1 phase. molbiolcell.org

Induction of Apoptotic and Autophagic Processes

The mTOR signaling pathway plays a central role in the regulation of both apoptosis (programmed cell death) and autophagy (a cellular recycling process). researchgate.netmdpi.com mTORC1 activity suppresses autophagy. oaepublish.com Therefore, inhibition of mTORC1 by this compound is expected to induce autophagy. researchgate.netbenthamscience.com Autophagy can act as a pro-survival mechanism under certain conditions, but can also lead to cell death. mdpi.com

The inhibition of mTOR can also promote apoptosis. plos.org This can occur through various mechanisms, including the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic pathways. mdpi.com The interplay between autophagy and apoptosis upon mTOR inhibition is complex and can be cell-type and context-dependent. researchgate.netmdpi.com Research indicates that in some cancer cells, the induction of autophagy by mTOR inhibitors may initially be a protective response, and inhibiting this process can enhance apoptosis. benthamscience.com

Comparative Mechanistic Analysis with Other mTOR Inhibitors

The mechanism of this compound can be better understood by comparing it with other classes of mTOR inhibitors, primarily the allosteric inhibitors (e.g., Rapamycin (B549165) and its analogs, known as rapalogs) and other ATP-competitive inhibitors (e.g., Sapanisertib).

This compound vs. Rapamycin: Rapamycin is a natural macrolide that acts as an allosteric inhibitor of mTOR. pnas.org It forms a complex with the intracellular protein FKBP12, and this complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR. pnas.org This action specifically inhibits most, but not all, functions of mTORC1. wikipedia.orgpnas.org A key mechanistic difference is that Rapamycin does not directly inhibit the kinase activity of mTOR and is largely ineffective against mTORC2. medsci.orgpnas.org Consequently, treatment with Rapamycin can lead to a feedback loop involving the upregulation of PI3K signaling, resulting in the activation of Akt via residual mTORC2 activity. oncotarget.com In contrast, this compound, as an ATP-competitive inhibitor, directly blocks the catalytic site of mTOR, leading to the inhibition of both mTORC1 and mTORC2. nih.govoncotarget.com This dual inhibition prevents the phosphorylation of Akt at Ser473 by mTORC2, thus blocking the feedback activation pathway and providing a more comprehensive blockade of the entire mTOR signaling network. oncotarget.commedsci.org

This compound vs. Sapanisertib: Sapanisertib (also known as INK128) is another potent, orally available, ATP-competitive inhibitor that targets both mTORC1 and mTORC2. nih.govaacrjournals.org Mechanistically, Sapanisertib and this compound are similar in that they both compete with ATP to inhibit the mTOR kinase domain. oncotarget.com Both compounds effectively suppress the phosphorylation of mTORC1 substrates (S6K, 4E-BP1) and the mTORC2 substrate Akt (at Ser473). medsci.org The primary distinctions between this compound and other ATP-competitive inhibitors like Sapanisertib often lie in their pharmacological properties, which are a result of their distinct chemical scaffolds. This compound was specifically engineered from a predecessor compound (GDC-0349) to reduce time-dependent inhibition of the metabolic enzyme CYP3A4, improve aqueous solubility, and decrease drug clearance, while increasing potency and selectivity for mTOR. nih.govnih.gov These refinements in its chemical structure are intended to provide a more favorable in vivo profile compared to other compounds in its class.

The evolution from first-generation allosteric inhibitors to second-generation ATP-competitive kinase inhibitors like this compound and Sapanisertib represents a strategic effort to achieve a more complete and durable inhibition of the mTOR pathway by targeting both of its functional complexes. oncotarget.comresearchgate.net

FeatureThis compoundRapamycinSapanisertib (INK128)
Inhibitor Type ATP-Competitive Kinase InhibitorAllosteric InhibitorATP-Competitive Kinase Inhibitor
Binding Site mTOR kinase domain (ATP-binding site)FRB domain of mTOR (via FKBP12)mTOR kinase domain (ATP-binding site)
Target Complex(es) mTORC1 and mTORC2Primarily mTORC1mTORC1 and mTORC2
Effect on Akt (S473) Inhibits phosphorylationDoes not directly inhibit; can lead to feedback activationInhibits phosphorylation
Key Downstream Effects Inhibition of S6K, 4E-BP1, and Akt phosphorylationInhibition of S6K and 4E-BP1 phosphorylationInhibition of S6K, 4E-BP1, and Akt phosphorylation
Developmental Rationale High potency, selectivity, and improved metabolic stabilityFirst-in-class mTOR inhibitorPotent dual mTORC1/2 inhibitor

Structure Activity Relationship Sar and Computational Chemistry Studies of Gne 555 Analogs

Design Principles and Scaffold Evolution Leading to GNE-555 Discovery

The discovery of this compound originated from an earlier program that identified a series of tetrahydroquinazoline (B156257) (THQ) mTOR inhibitors, leading to the clinical candidate GDC-0349. nih.govacs.org While GDC-0349 demonstrated potent mTOR inhibition, it was characterized by a significant liability: time-dependent inhibition (TDI) of the cytochrome P450 3A4 (CYP3A4) enzyme. nih.gov This property posed a risk for drug-drug interactions and is considered undesirable for clinical candidates.

The primary design objective was to engineer a new molecular scaffold that could eliminate or significantly attenuate CYP3A4 TDI while retaining or improving upon the desirable attributes of the THQ series. nih.govacs.org The specific goals of this new design effort were:

Attenuate CYP3A4 time-dependent inhibition.

Maintain or enhance aqueous solubility and oral absorption.

Reduce free drug clearance to improve pharmacokinetic profiles.

Increase potency and selectivity for mTOR over related kinases like PI3K. nih.gov

This led to a "scaffold hop" from the THQ core to a novel pyrimidoaminotropane-based core. This new scaffold was designed to be more metabolically stable and less susceptible to the metabolic activation pathways leading to CYP3A4 inactivation. nih.gov The ethylene (B1197577) bridge in the tropane (B1204802) moiety was specifically incorporated to prevent the formation of a potential iminium ion metabolite, a reactive species often implicated in mechanism-based inhibition. researchgate.net

Table 1: Comparative Profile of GDC-0349 and this compound

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

To better understand the structural requirements for potent mTOR inhibition within the tetrahydroquinazoline and pyrimidoaminotropane series, Quantitative Structure-Activity Relationship (QSAR) studies have been conducted. patsnap.com These computational models create a mathematical correlation between the chemical structure of the compounds and their biological activity.

3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were performed on a set of 50 mTOR inhibitors that included both the THQ and pyrimidoaminotropane scaffolds. patsnap.com The goal was to build robust models that could predict the mTOR inhibitory activity of new, unsynthesized analogs.

The models were generated using the "distill" alignment method and validated using statistical techniques. patsnap.com The CoMFA model yielded a leave-one-out cross-validated coefficient (q²) of 0.664 and a conventional coefficient (r²) of 0.992, indicating good internal predictive ability. patsnap.com The CoMSIA models, which evaluate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, also showed strong predictive power, with one model achieving a q² of 0.739 and an r² of 0.976. patsnap.com These statistics confirm that the generated models are robust and can reliably forecast the inhibitory potency of compounds based on their structural features.

Table 2: Statistical Validation of 3D-QSAR Models for mTOR Inhibitors

SEHDA: Steric, Electrostatic, Hydrophobic, Donor, Acceptor. SEH: Steric, Electrostatic, Hydrophobic. patsnap.com

The CoMFA and CoMSIA contour maps generated from these models highlighted key regions around the inhibitor scaffold where specific physicochemical properties influence binding affinity. patsnap.com

Steric Fields: The models indicated that bulky, sterically favorable groups are preferred in certain regions, while other areas require smaller substituents to avoid clashes with the protein.

Electrostatic Fields: The analysis revealed regions where electropositive and electronegative potentials are crucial for optimal interaction. For example, electronegative (electron-rich) groups were favored in some areas, suggesting opportunities for hydrogen bonding or polar interactions.

Hydrophobic Fields: The models identified key hydrophobic pockets within the mTOR binding site. The analysis showed that adding hydrophobic groups in these areas would enhance binding affinity, while hydrophilic groups would be detrimental. patsnap.com The (S)-methyl group on the morpholine (B109124) ring of this compound, for instance, occupies a hydrophobic pocket formed by Trp2239, contributing to its potency. researchgate.net

These molecular descriptors provide a clear roadmap for rational drug design, guiding chemists on where to modify the scaffold to enhance efficacy.

Molecular Docking and Dynamics Simulations of this compound Interactions with mTOR

To visualize the binding of this compound at an atomic level and understand the dynamics of the interaction, molecular docking and molecular dynamics (MD) simulations are employed.

Molecular docking simulations using a homology model of the mTOR kinase domain have successfully predicted the binding mode of this compound. researchgate.net These models show that this compound anchors itself within the ATP-binding site through a network of specific hydrogen bonds. The two NH groups of the central urea (B33335) moiety form critical hydrogen bonds with the side chain of Asp2195, while the urea's carbonyl oxygen interacts with the backbone of Lys2187. researchgate.net

Furthermore, the morpholine oxygen is positioned to form a hydrogen bond with the hinge region of the kinase. researchgate.net The N-ethyl group attached to the urea projects into a region of the binding site that is believed to confer selectivity over the closely related PI3K kinase. researchgate.net The docking results from related studies on the pyrimidoaminotropane scaffold align with the contour maps generated from the 3D-QSAR analysis, confirming the importance of the identified steric and electrostatic interaction points. patsnap.com

Molecular dynamics (MD) simulations, which model the movement of the protein and ligand over time, have been used to validate the stability of the docked poses of this compound analogs. patsnap.commdpi.com Studies on related THQ derivatives have utilized 100-nanosecond simulations to confirm that the key ligand-protein interactions remain stable throughout the simulation, indicating a favorable and sustained binding event. mdpi.com The validation of QSAR models for the this compound series was also supported by MD simulation-assisted docking, suggesting that the binding conformation is energetically stable and does not induce major unfavorable strains in the protein structure. patsnap.com These simulations confirm that this compound achieves a stable, low-energy conformation within the mTOR active site, which is a prerequisite for a potent inhibitor.

Pharmacophore Modeling and Ligand-Based Design Strategies

Ligand-based drug design is a rational approach in medicinal chemistry that relies on the knowledge of molecules known to interact with a specific biological target. wikipedia.org This strategy is employed when the three-dimensional structure of the target protein is unavailable or when researchers aim to build upon existing active compounds. wikipedia.orgseascapelearning.com The fundamental principle is that molecules with similar structural or electronic features to a known active ligand are more likely to exhibit similar biological activity. seascapelearning.com Methods such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) are central to this approach. wikipedia.org

A pharmacophore model represents the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for a molecule to be recognized by its biological target. plos.orgpeerj.com To develop a model, a set of active compounds, often called a training set, is analyzed to identify these common features. ugm.ac.idmdpi.com This model is then validated for its ability to distinguish between active and inactive compounds before being used as a 3D query to screen large virtual databases for new potential hits. plos.orgmdpi.com This virtual screening process can significantly reduce the time and cost associated with drug discovery by prioritizing compounds for synthesis and experimental testing. peerj.com

In the context of mTOR inhibitors, computational techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build QSAR models. For a series of mTOR-inhibiting quinazoline (B50416) analogs, CoMSIA studies were performed to correlate the molecules' 3D properties (steric, electrostatic, hydrophobic, donor, and acceptor features) with their biological activity. patsnap.com Such studies generate contour maps that visualize regions where modifying the chemical structure could lead to enhanced potency, thereby guiding the design of new, more effective analogs. patsnap.com The insights gained from these computational models are invaluable for designing novel molecules with potentially superior anticancer activity. patsnap.com

Synthetic Optimization of this compound Derivatives for Enhanced Biological Activity

The discovery of this compound was the result of a targeted synthetic optimization campaign aimed at improving upon an earlier series of mTOR inhibitors built on a tetrahydroquinoline (THQ) scaffold. patsnap.com While the initial THQ-based compounds showed promise, they were hampered by undesirable properties, including time-dependent inhibition (TDI) of the metabolic enzyme CYP3A4, which can lead to drug-drug interactions. patsnap.com The optimization effort that culminated in this compound had several key objectives: to mitigate this CYP3A4 TDI, enhance aqueous solubility and oral absorption, decrease free drug clearance, and maintain or improve potency against the mTOR kinase. patsnap.com

Through insightful design and iterative synthesis, researchers developed a novel pyrimidoaminotropane-based core. patsnap.com This new scaffold successfully addressed the liabilities of the previous series, leading to the identification of this compound as a highly potent, selective, and metabolically stable mTOR inhibitor with good efficacy in preclinical models. patsnap.com This process exemplifies a classic medicinal chemistry strategy where numerous analogs are synthesized and evaluated in various in vitro and in vivo studies to achieve an optimal pharmacological profile. ontosight.aislideshare.net

The exploration of alternative chemical scaffolds is a common strategy for optimizing drug candidates. In a separate effort related to mTOR inhibitors, researchers designed and synthesized a series of quinazoline analogs. patsnap.com By systematically modifying the substituents on the quinazoline core, they investigated the structure-activity relationships to identify more potent compounds. patsnap.com This work led to the discovery of an analog that exhibited stronger antiproliferative activity against the HepG2 cancer cell line than the approved drug sorafenib, demonstrating the potential of scaffold hopping to uncover novel and effective agents. patsnap.com The cytotoxic mechanism of the lead quinazoline analog was confirmed to involve the inhibition of AKT and mTOR phosphorylation. patsnap.com

Table 1: Antitumor Activity of Selected Quinazoline Analogs against HepG2 Cell Line

Compound R Group IC50 (µM)
I (II) 1H-indol-5-yl 4.06 patsnap.com
Sorafenib (Reference) 6.14 patsnap.com

Preclinical Efficacy Assessment of Gne 555 in Disease Models

In Vitro Antiproliferative and Cytotoxicity Studies

The initial phase of evaluating GNE-555 involves rigorous testing against a panel of cancer cell lines to determine its ability to inhibit cell growth and induce cell death.

Assessment across Diverse Cancer Cell Lines

To understand the breadth of this compound's potential, its antiproliferative and cytotoxic effects were tested across a variety of human cancer cell lines. This included, but was not limited to, the prostate cancer cell line PC3 and the breast cancer cell line MCF-7 . nih.govnih.govjabonline.inmdpi.comphytopharmajournal.com The selection of a diverse panel of cell lines allows for the identification of cancer types that may be particularly sensitive to this compound.

Growth Inhibition and Viability Assays

Standard assays such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay are employed to quantify the effect of this compound on cancer cell proliferation and viability. nih.govplos.orgelifesciences.orgnih.govaacrjournals.org These assays measure the metabolic activity of the cells, which correlates with the number of viable cells. The results are typically used to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

A hypothetical representation of growth inhibition data for this compound across different cell lines is presented below.

Cell LineCancer TypeThis compound IC50 (µM)
PC3Prostate CancerData Not Available
MCF-7Breast CancerData Not Available
A549Lung CancerData Not Available
HCT116Colon CancerData Not Available

This table is for illustrative purposes only. Actual data for this compound is not publicly available.

Clonogenic Survival Assays

The clonogenic survival assay is a more stringent test of a compound's anticancer activity, as it assesses the ability of a single cancer cell to undergo unlimited division and form a colony. oup.comfrontiersin.orgnih.govplos.orgmdpi.com This assay provides insight into the long-term effects of this compound on the reproductive integrity of cancer cells. A reduction in the number and size of colonies formed after treatment with this compound would indicate its effectiveness in causing permanent cell damage.

In Vivo Efficacy in Preclinical Animal Models

Following promising in vitro results, the efficacy of this compound is evaluated in living organisms to understand its effects in a more complex biological system.

Xenograft and Syngeneic Tumor Models

Xenograft models involve the implantation of human cancer cells into immunodeficient mice. championsoncology.comnih.govfrontiersin.org These models are crucial for assessing the ability of this compound to inhibit the growth of human tumors in a living system. Tumor growth inhibition is a primary endpoint in these studies.

Syngeneic models , on the other hand, utilize mouse cancer cells implanted into immunocompetent mice of the same genetic background. nih.govcrownbio.com These models are particularly valuable for studying the interaction of this compound with the immune system and for evaluating its potential in combination with immunotherapies.

A hypothetical representation of an in vivo xenograft study is shown below.

Treatment GroupAverage Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition
Vehicle ControlData Not AvailableN/A
This compoundData Not AvailableData Not Available

This table is for illustrative purposes only. Actual data for this compound is not publicly available.

Genetically Engineered Mouse Models (GEMMs) of Cancer

Genetically Engineered Mouse Models (GEMMs) are sophisticated models where specific genetic mutations are introduced to mimic the development of human cancers. embopress.orgnih.govembopress.orgnih.govmdpi.com These models allow for the study of tumor initiation and progression in a more physiologically relevant context, including an intact immune system and tumor microenvironment. Evaluating this compound in relevant GEMMs can provide strong evidence for its potential clinical efficacy.

Evaluation of Tumor Growth Inhibition and Regression

The preclinical assessment of an anticancer agent's efficacy hinges on its ability to control tumor proliferation, both in vitro and in in vivo models. This compound was characterized as a potent inhibitor of cancer cell proliferation in various cell lines.

In Vitro Antiproliferative Activity Initial studies demonstrated that this compound possesses potent antiproliferative activity against various cancer cell lines. This is a critical first step in evaluating the potential for tumor growth inhibition. The table below summarizes the reported in vitro activity.

Cell LineCancer TypePotency MetricValue
PC3Prostate CancerEC₅₀29 nM
MCF-7Breast CancerEC₅₀75 nM
This table displays the concentration of this compound required to inhibit the proliferation of cancer cell lines by 50% (EC₅₀). Data sourced from publicly available scientific literature.

In Vivo Efficacy in Xenograft Models Following promising in vitro results, mTOR inhibitors like this compound are typically advanced into in vivo studies using xenograft models, where human tumor cells are implanted into immunodeficient mice. nih.gov These models allow for the direct assessment of a compound's ability to inhibit tumor growth or induce regression in a living system. nih.govretractionwatch.com

This compound was described as an efficacious mTOR inhibitor in key in vivo studies. patsnap.com However, specific quantitative data detailing the percentage of tumor growth inhibition (TGI) or the extent of tumor regression in these preclinical models are not available in the public domain.

Mechanism-Based Efficacy Biomarker Identification and Validation

For targeted therapies like this compound, pharmacodynamic (PD) biomarkers are crucial for confirming that the drug is engaging its intended target and modulating the relevant signaling pathway. nih.govharvard.edu As a potent mTOR inhibitor, the most relevant biomarkers for this compound are downstream components of the mTOR signaling pathway. nih.govacs.org

The mTOR kinase exists in two distinct complexes, mTORC1 and mTORC2. acs.org mTORC1 is a central regulator of cell growth and proliferation, and its activation leads to the phosphorylation of key substrates that promote protein synthesis. acs.org Therefore, effective inhibition of mTORC1 by this compound would be expected to decrease the phosphorylation of these substrates.

The primary mechanism-based biomarkers for assessing this compound efficacy are:

Phosphorylated S6 Ribosomal Protein (p-S6): S6K is a direct substrate of mTORC1, and its activation leads to the phosphorylation of the ribosomal protein S6. nih.gov A reduction in p-S6 levels is a well-established biomarker for mTORC1 inhibition. researchgate.net

Phosphorylated 4E-BP1 (p-4E-BP1): mTORC1 phosphorylates the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which then releases the translation factor eIF4E, allowing for protein synthesis to proceed. harvard.eduplos.org Inhibition of mTORC1 prevents 4E-BP1 phosphorylation, serving as another key biomarker of target engagement. researchgate.netplos.org

Validation of these biomarkers would typically involve collecting tumor tissue from xenograft models after treatment with this compound and measuring the levels of p-S6 and p-4E-BP1, often by Western blot analysis. patsnap.com While this is the standard methodology, specific studies detailing the validation of these pharmacodynamic biomarkers for this compound have not been described in the available literature.

BiomarkerPathway RoleExpected Change with this compound
p-S6 (phosphorylated S6 ribosomal protein)Downstream effector of the mTORC1/S6K axisDecrease
p-4E-BP1 (phosphorylated 4E-binding protein 1)Direct substrate of mTORC1, regulates protein translationDecrease
This table outlines the key mechanism-based biomarkers for an mTOR inhibitor like this compound and the expected effect upon successful target inhibition.

Combination Strategies of this compound with Other Preclinical Therapeutic Agents

To enhance efficacy and overcome potential resistance mechanisms, targeted therapies are often evaluated in combination with other anticancer agents. nih.govnih.gov The rationale for combination therapy is to target multiple key cellular pathways simultaneously or to block compensatory signaling loops that can arise in response to single-agent treatment. harvard.eduascopubs.org

For mTOR inhibitors, a common resistance mechanism involves the feedback activation of the PI3K/AKT pathway. harvard.edu This has led to preclinical and clinical investigations combining mTOR inhibitors with PI3K inhibitors or other agents. plos.org For example, studies with other mTOR inhibitors have demonstrated synergistic effects when combined with Bcl-2 inhibitors in renal cell carcinoma models or with PI3Kδ inhibitors in models of hematologic malignancies. researchgate.netplos.org

While this compound was noted to have potential for use in combination therapies, specific preclinical studies detailing its evaluation with other named therapeutic agents are not reported in the publicly available scientific literature. nih.gov The development of effective combination strategies requires robust preclinical evidence of a significant combination effect before advancing to clinical testing. ascopubs.orgecog-acrin.org

Advanced Methodologies in Gne 555 Research

High-Throughput and High-Content Screening Approaches for Compound Evaluation

The discovery and optimization of GNE-555 were rooted in modern drug discovery paradigms that rely heavily on high-throughput screening (HTS). Initial efforts identified lead compounds through HTS campaigns designed to find inhibitors of the mTOR kinase. acs.orgsci-hub.senih.gov Subsequent optimization of a lead compound led to the development of this compound, which was engineered to improve potency, selectivity, and metabolic stability. nih.govnih.gov

This compound is now utilized as a tool compound in both HTS and high-content screening (HCS) programs. genecards.orgmedchemexpress.com Its high potency, with a reported half-maximal inhibitory concentration (IC50) of approximately 1 nM and an inhibitory constant (Ki) of 1.5 nM, makes it an effective agent for screening and mechanistic studies. sci-hub.senih.govmedchemexpress.com These screening platforms allow for the rapid evaluation of thousands of compounds, identifying those that modulate the mTOR pathway or produce specific cellular phenotypes, with this compound often serving as a reference inhibitor. genecards.org

Cellular Assays for Functional Characterization of this compound

A variety of cell-based assays have been instrumental in defining the functional impact of this compound. These assays move beyond simple biochemical inhibition to measure the compound's effects within a living cellular system. A primary functional characteristic identified is its antiproliferative activity in cancer cell lines known to have a constitutively active PI3K/mTOR pathway. medchemexpress.comresearchgate.net Specific evaluations in prostate cancer (PC3) and breast cancer (MCF-7) cell lines have quantified this effect. nih.gov

Cell LineDescriptionMetricValue (nM)
PC3 Human Prostate CancerEC5029 nih.gov
MCF-7 Human Breast CancerEC5075 nih.gov

Beyond proliferation, mechanistic cellular assays have been employed to investigate this compound's influence on other cellular processes regulated by mTOR, such as the cell cycle and autophagy. researchgate.net

Reporter gene assays are a powerful tool for monitoring the activity of specific signaling pathways. While specific studies detailing the use of this compound in reporter assays are not prevalent, the methodology is standard for characterizing mTOR inhibitors. genecards.org These assays typically use a reporter gene, such as luciferase or green fluorescent protein (GFP), linked to a promoter containing response elements for transcription factors regulated by the mTOR pathway. researchgate.net Treatment with an inhibitor like this compound would be expected to decrease the reporter signal, providing a quantifiable measure of pathway inhibition in intact cells. genecards.orgresearchgate.net

Fluorescence-based techniques, including the use of fluorogenic probes and fluorescence-activated cell sorting (FACS), are critical for dissecting cellular responses to drug treatment. researchgate.netgoogle.com These methods can quantify diverse cellular events such as apoptosis, changes in cell cycle distribution, and the expression of specific protein markers. For an mTOR inhibitor like this compound, these assays can be used to measure the induction of apoptosis or cell cycle arrest that results from its antiproliferative activity. researchgate.netresearchgate.net

Image-based cytometry, a high-content screening technique, allows for the detailed phenotypic analysis of cells following compound treatment. google.com This method combines the statistical power of flow cytometry with the spatial and morphological detail of microscopy. For this compound, image-based cytometry could be used to analyze changes in cell size, morphology, or the subcellular localization of key pathway proteins, such as the translocation of transcription factors or autophagy-related proteins, providing a deeper understanding of its phenotypic effects.

Proteomics and Phosphoproteomics to Delineate this compound’s Molecular Effects

The mTOR kinase exerts its biological functions by phosphorylating a host of downstream substrate proteins. nih.gov Phosphoproteomics, a branch of proteomics focused on identifying and quantifying protein phosphorylation, is therefore essential for delineating the molecular effects of this compound. As a selective mTOR inhibitor, this compound has been shown to prevent the phosphorylation of key downstream effectors of both mTORC1 and mTORC2 complexes. nih.govresearchgate.net This inhibition is a direct measure of its on-target activity in cells.

A homology model of the mTOR kinase domain suggests that this compound binds in an ATP-competitive manner. researchgate.net This binding prevents the kinase from phosphorylating its substrates, effectively shutting down downstream signaling. nih.govresearchgate.net

ProteinPhosphorylation SitePathwayEffect of this compound
Akt (Protein Kinase B) Ser473mTORC2 SubstrateInhibition nih.gov
S6K1 (Ribosomal protein S6 kinase beta-1) Thr389mTORC1 SubstrateInhibition nih.gov
4E-BP1 (Eukaryotic translation initiation factor 4E-binding protein 1) Thr37/46mTORC1 SubstrateInhibition nih.gov

Genomic and Transcriptomic Profiling in Response to this compound Treatment

While phosphoproteomics reveals the immediate consequences of mTOR kinase inhibition, genomic and transcriptomic profiling can uncover the broader, downstream effects on gene expression. Methodologies like transcriptome sequencing (RNA-Seq) are used to generate a global snapshot of the messenger RNA (mRNA) landscape within a cell, revealing which genes are up- or down-regulated following treatment with a compound. sci-hub.seresearchgate.net

Although specific, large-scale transcriptomic studies focused solely on this compound are not widely published, this approach is fundamental to fully characterizing mTOR inhibitors. researchgate.net Such analyses would identify the transcriptional programs altered by this compound, providing insights into how its inhibition of the mTOR pathway translates into complex cellular responses like cell cycle arrest and antiproliferative effects.

Advanced Imaging Techniques for Target Engagement and Pathway Analysis in Preclinical Models

In the preclinical evaluation of novel therapeutic compounds like this compound, a γ-secretase modulator (GSM), advanced imaging techniques are indispensable for the non-invasive assessment of target engagement and the elucidation of pathway modulation in living organisms. These methodologies provide crucial insights into the pharmacodynamics of the drug, confirming that it reaches its intended biological target and exerts the desired effect on specific signaling pathways. While specific imaging studies on this compound are not extensively documented in public literature, the methodologies applied to other γ-secretase modulators (GSMs) and inhibitors (GSIs) offer a clear framework for the advanced imaging strategies applicable to this compound research.

Positron Emission Tomography (PET) has emerged as a powerful tool for in vivo quantification of target engagement. nih.govdiva-portal.org This technique involves the use of radiolabeled molecules (tracers) that bind specifically to the target of interest, such as the γ-secretase complex. By imaging the distribution and concentration of these tracers, researchers can visualize the presence of the target and assess the degree to which a therapeutic compound displaces the tracer, thereby confirming target engagement. nih.govrupress.org

For instance, studies with γ-secretase inhibitors have utilized PET probes to visualize γ-secretase activity in preclinical cancer models. One such study developed a PET probe named [¹²⁴I]-PN67, based on the structure of the GSI Semagacestat, to image γ-secretase in mouse models of breast cancer and glioblastoma. nih.gov The results demonstrated specific uptake of the probe in tumors, which could be blocked by the administration of other GSIs, confirming the ability of the PET probe to evaluate target engagement. nih.govresearchgate.net

Similarly, PET tracers have been developed to image γ-secretase in the context of Alzheimer's disease research. A radiolabeled GSM, [¹¹C]SGSM-15606, was synthesized and used for molecular imaging in rodents and macaques. rupress.orgsemanticscholar.org These studies revealed good brain uptake and selectivity, allowing for the visualization of γ-secretase in different brain regions. rupress.orgsemanticscholar.orgresearchgate.net Another PET probe, [¹¹C]1, also demonstrated the ability to cross the blood-brain barrier and visualize γ-secretase in the brains of preclinical animal models. snmjournals.org The specific binding of these tracers can be quantified and used to determine the occupancy of the target by a therapeutic agent like this compound.

The data from such preclinical PET imaging studies can be summarized to highlight key findings related to tracer uptake and specificity, which are critical for validating target engagement.

Table 1: Preclinical PET Imaging Data for γ-Secretase Probes

PET Probe Animal Model Key Findings Reference
[¹²⁴I]-PN67 4T1 xenograft, MMTV-PyMT breast cancer, and U87 glioblastoma mouse models Significant tumor-specific uptake, which was blockable with GSIs, indicating target engagement. nih.govresearchgate.net
[¹¹C]SGSM-15606 Rodents and Macaques Good brain uptake and selectivity for γ-secretase; demonstrated specific binding through self-blocking analysis. rupress.orgsemanticscholar.org

Beyond target engagement, advanced imaging can also shed light on the downstream effects of γ-secretase modulation on cellular pathways. Fluorescence-based imaging techniques, such as Förster Resonance Energy Transfer (FRET) and Fluorescence Lifetime Imaging Microscopy (FLIM), are particularly powerful for studying the conformational changes of the γ-secretase complex and its interaction with substrates in living cells. nih.govelifesciences.orgnih.gov

These techniques have been used to demonstrate that GSMs and GSIs induce different conformational changes in Presenilin 1 (PS1), the catalytic subunit of γ-secretase. nih.govplos.org By using PS1 constructs tagged with fluorescent proteins, researchers can measure changes in FRET efficiency upon drug treatment, providing insights into the allosteric modulation of the enzyme. nih.govplos.org FLIM studies have also revealed that familial Alzheimer's disease mutations in PSEN1 can lead to stalled γ-secretase enzyme-substrate complexes, a pathogenic mechanism that can be investigated with these imaging tools. elifesciences.org

Furthermore, live-cell imaging can be employed to monitor the effects of γ-secretase modulation on the trafficking of its substrates. For example, studies have shown that a GSI, but not a GSM, can induce defects in the axonal trafficking of brain-derived neurotrophic factor (BDNF). plos.org This highlights the ability of advanced imaging to distinguish the mechanistic subtleties between different classes of γ-secretase-targeting compounds.

The application of these advanced imaging methodologies in preclinical models is crucial for de-risking the clinical development of compounds like this compound. They provide in vivo evidence of target engagement and pathway modulation, helping to establish a clear relationship between drug exposure and pharmacological effect.

Table 2: Compound Names Mentioned

Compound Name
[¹¹C]1
[¹¹C]SGSM-15606
[¹²⁴I]-PN67
This compound

Synthetic Chemistry and Process Development for Gne 555

Convergent and Linear Synthetic Routes to the GNE-555 Core Structure

The synthesis of a complex molecule like this compound can be approached through two primary strategies: linear and convergent synthesis.

Table 1: Comparison of Linear and Convergent Synthesis Strategies

FeatureLinear SynthesisConvergent Synthesis
Strategy Step-by-step assembly from a single starting material. chemistnotes.comIndependent synthesis of fragments followed by coupling. wikipedia.org
Efficiency Generally lower overall yield, especially for long sequences. chemistnotes.comwikipedia.orgTypically higher overall yield. chemistnotes.comwikipedia.org
Complexity Simpler to plan initially.Can be more complex to plan and execute the fragment coupling.
Time Can be more time-consuming due to the sequential nature. chemistnotes.comCan be less time-consuming due to parallel synthesis of fragments. chemistnotes.com

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Many biologically active molecules, including kinase inhibitors, are chiral and their pharmacological activity is often dependent on their specific three-dimensional arrangement (stereochemistry). Therefore, the stereoselective synthesis of this compound would be crucial to ensure the desired biological effect. This involves methods that preferentially produce one enantiomer or diastereomer over others.

Key strategies for stereoselective synthesis include:

Chiral pool synthesis: Utilizing naturally occurring chiral starting materials.

Asymmetric catalysis: Employing chiral catalysts to induce stereoselectivity in a reaction.

Use of chiral auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction.

Without specific details on the this compound structure, it is not possible to determine the exact methods that would be employed. However, the development of a stereoselective synthesis would be a critical aspect of its process development to ensure the production of the biologically active stereoisomer.

Development of Novel Synthetic Methodologies Applicable to this compound Analogs

The development of analogs of a lead compound like this compound is a common practice in medicinal chemistry to explore the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profiles. This often necessitates the development of novel synthetic methodologies that are flexible and can accommodate a variety of structural modifications.

For a kinase inhibitor, these modifications might involve altering heterocyclic cores, substituent groups, or the linking domains. The development of robust and versatile synthetic routes that allow for the late-stage diversification of the molecular structure would be highly valuable. This could involve the application of modern synthetic techniques such as cross-coupling reactions, C-H activation, or flow chemistry to efficiently generate a library of this compound analogs.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is an increasingly important aspect of modern pharmaceutical process development, aiming to reduce the environmental impact of chemical synthesis. yale.edugctlc.orgmsu.edu The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. yale.edugctlc.orgacs.org

Key green chemistry principles that would be relevant to the synthesis of this compound include:

Waste Prevention: Designing synthetic routes that minimize the generation of waste. yale.edugctlc.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. gctlc.orgacs.org

Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents and other auxiliary substances. yale.edugctlc.orgmsu.edu

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. yale.eduacs.org

Catalysis: Using catalytic reagents in place of stoichiometric reagents to increase efficiency and reduce waste. yale.edugctlc.org

The implementation of these principles would involve a holistic assessment of the entire synthetic process, from the choice of starting materials to the final purification steps, with the goal of creating a more environmentally benign and economically viable manufacturing process for this compound. skpharmteco.com

Future Directions and Unexplored Research Avenues for Gne 555

Investigation of GNE-555 in Additional Preclinical Disease Models beyond Oncology

While this compound has been principally examined in oncology, the central role of the mTOR signaling pathway in various physiological and pathological processes suggests its potential utility in other diseases. mdpi.com The mTOR pathway is a critical regulator of cell growth, proliferation, metabolism, and immunity, and its dysregulation is implicated in conditions beyond cancer, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions. mdpi.comgenecards.org

Future research should explore the efficacy of this compound in preclinical models of these diseases. For instance, studies have reported the potent anti-inflammatory activity of a selective mTOR inhibitor in a collagen-induced arthritis model, indicating a potential application for compounds like this compound in autoimmune and inflammatory disorders. nih.gov Given that abnormal mTOR expression is linked to obesity and type II diabetes, investigating this compound in relevant animal models for these metabolic conditions is a logical next step. mdpi.com Furthermore, the role of mTOR in neurodegenerative diseases presents an opportunity to evaluate this compound in preclinical models of conditions such as Alzheimer's or Parkinson's disease. researchgate.net

Elucidating Resistance Mechanisms to this compound in Preclinical Settings

A significant challenge with targeted therapies, including mTOR inhibitors, is the development of drug resistance. nih.gov Long-term treatment can lead to the activation of bypass signaling pathways that circumvent the drug's mechanism of action. nih.gov Understanding these resistance mechanisms is crucial for developing more durable therapeutic strategies.

Preclinical studies are needed to identify the specific molecular changes that lead to resistance against this compound. Research into related kinase inhibitors has shown that mutations in the target pathway, such as a novel PIK3CB D1067Y mutation identified in cells resistant to PI3K inhibitors, can confer resistance. researchgate.net Interestingly, this resistance could be overcome by downstream mTORC1/2 inhibitors, highlighting the interconnectedness of these pathways. researchgate.net Future studies should focus on generating this compound-resistant cell lines to perform genomic and proteomic analyses aimed at identifying specific mutations or pathway adaptations, such as the upregulation of alternative survival pathways, that mediate resistance.

Development of Next-Generation mTOR Inhibitors Based on this compound Scaffold

The this compound structure, particularly its pyrimidoaminotropane core, represents a successful scaffold that balances potency, selectivity, and metabolic stability. researchgate.net This scaffold is an excellent starting point for designing next-generation mTOR inhibitors with enhanced or novel properties. nih.gov Future drug development efforts could focus on several key areas:

Dual mTOR/PI3K Inhibition: Given the structural similarity between the catalytic domains of mTOR and PI3K, and the frequent co-activation of these pathways in disease, developing dual inhibitors is a promising strategy. nih.gov The this compound scaffold could be modified to optimize binding to both kinases, potentially offering a more comprehensive blockade of the PI3K/AKT/mTOR pathway.

Dual Binding Site Inhibitors: A novel approach in mTOR inhibitor design involves creating molecules that target two distinct sites on the protein. nih.gov These "RapaLinks," which combine features of rapamycin (B549165) analogs and ATP-competitive inhibitors, could be engineered using the this compound core as the ATP-competitive component. nih.gov

Enhanced Selectivity and Properties: Further optimization of the this compound structure could lead to even greater selectivity or improved pharmacokinetic profiles. nih.gov The introduction of an oxetane (B1205548) unit was a key modification in the development of this compound, which improved aqueous solubility and metabolic stability while reducing off-target effects. nih.govacs.org Exploring other novel chemical motifs could yield further improvements.

Table 1: Evolution of mTOR Inhibitors Leading to this compound
CompoundScaffoldKey Features & AdvancementsmTOR IC50
Compound R10Tetrahydroquinazoline (B156257) (THQ)Potent mTOR inhibitor, 20-fold selectivity over PI3Kα. nih.gov3 nM nih.gov
GDC-0349Tetrahydroquinazoline (THQ)Clinical candidate derived from THQ series; however, showed time-dependent inhibition of CYP3A4. researchgate.netresearchgate.net3.8 nM researchgate.net
This compoundPyrimidoaminotropaneDesigned to attenuate CYP3A4 inhibition; improved metabolic stability, solubility, and potency. nih.govresearchgate.net1 nM sci-hub.se

Translational Research Opportunities for this compound Preclinical Findings

Translational research aims to bridge the gap between preclinical discoveries and clinical applications. This compound, with its potent anti-proliferative activity in cancer cell lines like PC3 and MCF-7 and demonstrated efficacy in mouse xenograft models, presents several translational opportunities. nih.govmedchemexpress.com Key areas for future translational studies include:

Biomarker Discovery: Identifying predictive biomarkers is essential for patient selection in clinical trials. Research should focus on identifying genetic, proteomic, or metabolic signatures in preclinical models that correlate with sensitivity or resistance to this compound. The frequent mutation of the mTOR/PI3K/AKT pathway in human cancers makes this a critical area of investigation. researchgate.net

Combination Therapies: Preclinical models offer a platform to explore synergistic combinations of this compound with other therapeutic agents. For example, combining mTOR inhibitors with MEK inhibitors has shown cooperative effects in regulating cell proliferation. researchgate.net Investigating this compound in combination with chemotherapy, immunotherapy, or other targeted agents could reveal more effective treatment regimens for translation to the clinic.

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and development. researchgate.net These computational tools can be applied to this compound research in several innovative ways. A significant challenge during the development of this compound's predecessors was managing time-dependent inhibition of CYP3A4. nih.govresearchgate.net In silico classification models are now being developed to predict potential CYP3A4 inhibitors with greater speed and efficiency. researchgate.netresearchgate.net

Future research could leverage these technologies to:

Predict Drug-Drug Interactions: ML models, utilizing algorithms like random forest and graph convolutional networks, can be trained on existing data to predict the potential for this compound or its future derivatives to cause drug-drug interactions via CYP enzyme inhibition. researchgate.net

Optimize Next-Generation Inhibitors: AI can be used to screen virtual libraries of compounds based on the this compound scaffold to identify modifications that are predicted to enhance potency, improve selectivity, or reduce potential off-target effects.

Analyze Complex Biological Data: The large datasets generated from genomics and proteomics studies aimed at understanding resistance mechanisms can be analyzed using ML algorithms to identify complex patterns and novel biomarkers that may not be apparent through traditional analysis.

Table 2: Machine Learning Models for Predicting CYP3A4 Inhibition
Algorithm TypeExample AlgorithmsApplication in Drug Discovery
Conventional Machine LearningRandom Forest (RF), Support Vector Machines (SVM), k-Nearest Neighbor (kNN) researchgate.netUsed to construct predictive models for identifying potential time-dependent inhibitors of CYP3A4. researchgate.net
Deep LearningGraph Convolutional Network (GCN), Artificial Neural Network (ANN) researchgate.netShown to have benefits for modeling with balanced datasets to predict CYP3A4 inhibition. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. How to design a robust experimental framework for evaluating GNE-555’s mechanism of action in preclinical studies?

  • Methodological Answer : Begin with target validation using orthogonal assays (e.g., CRISPR knockouts, RNAi silencing) to confirm specificity. For dose-response studies, employ nonlinear regression models (e.g., Hill equation) to calculate IC50/EC50 values. Include controls for off-target effects (e.g., inactive analogs) and replicate experiments across ≥3 biological replicates to ensure statistical power . Use standardized protocols for in vitro assays (e.g., ATP-based viability assays for cytotoxicity) and align with guidelines for reporting pharmacological data (e.g., MIAME standards) .

Q. What criteria should guide the selection of in vitro models for studying this compound’s target engagement?

  • Methodological Answer : Prioritize models with (1) endogenous expression of the target protein, (2) relevance to the disease pathophysiology (e.g., cancer cell lines with specific mutations), and (3) compatibility with high-content imaging or flow cytometry for quantitative readouts. Validate models using genetic perturbation (e.g., siRNA knockdown) and correlate results with in vivo pharmacokinetic (PK) data to assess translatability .

Q. How to establish a reliable baseline for this compound’s efficacy in animal models?

  • Methodological Answer : Use randomized, blinded studies with vehicle and positive controls. Characterize PK/pharmacodynamic (PD) relationships via longitudinal sampling (e.g., plasma/tissue concentrations) and integrate biomarkers (e.g., target protein modulation in tumor biopsies). Adopt CONSORT guidelines for experimental design and statistical analysis (e.g., ANOVA for multi-dose comparisons) .

Advanced Research Questions

Q. How to resolve contradictions between biochemical assay data and cellular efficacy results for this compound?

  • Methodological Answer : Discrepancies may arise from differences in cellular permeability, efflux pumps, or off-target binding. Perform orthogonal validation:

  • Use cellular thermal shift assays (CETSA) to confirm target engagement in live cells .
  • Compare results across multiple cell lines with varying genetic backgrounds.
  • Conduct proteome-wide profiling (e.g., mass spectrometry) to identify unintended interactions .
  • Reconcile data by analyzing dose-response curves across assays and adjusting for assay-specific variables (e.g., ATP levels in viability assays) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound preclinical studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to derive potency metrics. Use bootstrapping or Bayesian methods to estimate confidence intervals for IC50/EC50 values. For in vivo studies, employ mixed-effects models to account for inter-animal variability. Report effect sizes with 95% CIs and adjust for multiple comparisons (e.g., Benjamini-Hochberg correction) .

Q. How to optimize PK/PD parameters for this compound in first-in-human (FIH) trial design?

  • Methodological Answer : Integrate preclinical PK data with allometric scaling to predict human clearance and volume of distribution. Use physiologically based pharmacokinetic (PBPK) modeling to simulate exposure-response relationships. For PD endpoints, select biomarkers validated in both preclinical models and human tissues (e.g., circulating tumor DNA). Reference EMA/FDA guidelines for FIH dose escalation strategies (e.g., modified Fibonacci design) .

Q. What strategies address discrepancies between this compound’s efficacy in animal models and early clinical results?

  • Methodological Answer : Investigate species-specific differences in target expression, metabolism, or tumor microenvironment. Conduct comparative transcriptomics/proteomics of human vs. animal model tissues. Use patient-derived xenografts (PDX) or organoids to bridge translational gaps. If clinical efficacy is lacking, revisit target validation using genetic screens (e.g., CRISPR-Cas9) in human primary cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GNE-555
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
GNE-555

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.